2-Ethyl-2-phenylmalonamide

Description

Phenylethylmalonamide is an amine.

A metabolite of primidone.

Structure

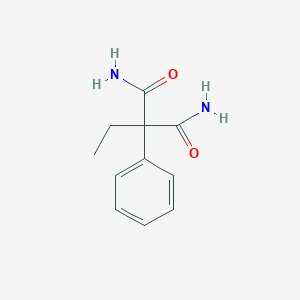

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-phenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZHPFOXAAIUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025885 | |

| Record name | 2-Phenyl-2-ethylmalondiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-phenyl-2-ethylmalondiamide is a white crystalline solid. (NTP, 1992) | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7206-76-0 | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylethylmalonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7206-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethylmalonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007206760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2-ethylmalondiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-phenylmalonamide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHYLMALONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CFD7341W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

201 to 226 °F (possible decomposition) (NTP, 1992) | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 2-Ethyl-2-phenylmalonamide

Introduction

2-Ethyl-2-phenylmalonamide, more commonly known in scientific literature as Phenylethylmalonamide (PEMA), is a principal and pharmacologically active metabolite of the anticonvulsant drug primidone. While often studied in the context of its parent compound, PEMA possesses its own distinct history of discovery, chemical properties, and biological activities that contribute to the overall therapeutic profile of primidone. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of its parent drug, primidone.

The Advent of Primidone

In the late 1940s, a search for novel anticonvulsant agents with a structural resemblance to phenobarbital, but with potentially fewer sedative side effects, was underway. This research led to the synthesis of primidone in 1949 by Carrington and Yule Bogue.[1][2] Developed by W.R. Boon, H.C. Carrington, and C.H. Vasey, primidone was introduced into clinical use in 1952 and received approval from the U.S. Food and Drug Administration (FDA) for the treatment of epilepsy on March 8th, 1954.[1][2][3]

The Identification of PEMA

Following the clinical adoption of primidone, researchers began investigating its metabolic fate to better understand its mechanism of action and pharmacokinetic profile. In 1972, Baumel and colleagues published a pivotal study that identified and characterized Phenylethylmalonamide (PEMA) and phenobarbital as the two major metabolites of primidone in humans.[4][5][6] Their work demonstrated that after oral administration of primidone, PEMA appeared readily in the serum, whereas phenobarbital accumulated more slowly over time with chronic administration.[2][4] This discovery was crucial, as it revealed that primidone itself is an active substance and not merely a prodrug of phenobarbital, and that PEMA also contributes to the overall pharmacological effect.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its study and application in research.

| Property | Value | Reference(s) |

| IUPAC Name | 2-ethyl-2-phenylpropanediamide | [7][8] |

| Synonyms | Phenylethylmalonamide, PEMA | [7][8] |

| CAS Number | 7206-76-0 | [8] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [8] |

| Molecular Weight | 206.24 g/mol | [8] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 120 °C (decomposes) | [9][10] |

| Boiling Point | 440.9 °C at 760 mmHg | [9] |

| Density | 1.183 g/cm³ | [9] |

| Solubility | < 0.1 mg/mL in water at 17.8 °C (64 °F) | [7][11] |

| InChI Key | JFZHPFOXAAIUMB-UHFFFAOYSA-N | [11] |

Experimental Protocols

Synthesis of this compound

Reaction: Ammonolysis of Diethyl 2-ethyl-2-phenylmalonate

Materials:

-

Diethyl 2-ethyl-2-phenylmalonate

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Methanol (or another suitable alcohol as a solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Dissolution: Dissolve diethyl 2-ethyl-2-phenylmalonate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Ammonia: To the stirred solution, add an excess of concentrated aqueous ammonia. The reaction is typically performed in a sealed vessel or under reflux to prevent the escape of ammonia gas.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 10-12 hours). The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ester.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. This will likely result in the precipitation of the crude this compound as a solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final white crystalline product.

Quantification in Serum by Gas-Liquid Chromatography (GLC)

The following protocol is based on the method described by Haidukewych and Rodin (1980) for the determination of PEMA in the serum of epilepsy patients.[5]

Materials:

-

Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD)

-

Glass column packed with a suitable stationary phase (e.g., OV-17 on Gas-Chrom Q)

-

Chloroform (for extraction)

-

Internal Standard: 2-ethyl-2-(p-tolyl)malonamide

-

Serum samples (patient, control, and standards)

-

Centrifuge

-

Vortex mixer

-

Evaporation apparatus (e.g., nitrogen stream)

Procedure:

-

Sample Preparation: To 1 mL of serum in a centrifuge tube, add a known amount of the internal standard solution.

-

Extraction: Make the serum basic (the original paper does not specify the base, but a weak base like sodium bicarbonate would be appropriate). Add 5 mL of chloroform and vortex vigorously for 1 minute to extract the PEMA and internal standard into the organic layer.

-

Separation: Centrifuge the mixture to separate the aqueous and organic layers.

-

Concentration: Carefully transfer the chloroform layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., methanol or ethyl acetate).

-

Injection: Inject an aliquot of the reconstituted sample into the gas chromatograph.

-

Analysis: The concentrations of PEMA are determined by comparing the peak height (or area) ratio of PEMA to the internal standard against a calibration curve prepared from serum standards of known PEMA concentrations.

Key Parameters from the study:

-

Detection Limit: 1.0 mg/L

-

Precision (Within-run CV): 3.5% at 5 mg/L, 2.5% at 10 mg/L, and 0.7% at 30 mg/L.[5]

Anticonvulsant Activity Screening

Standard preclinical models are used to assess the anticonvulsant properties of compounds like PEMA.

This test is a model for generalized tonic-clonic seizures.

Apparatus:

-

Electroconvulsive shock apparatus

-

Corneal or ear clip electrodes

-

Animal restrainers

Procedure:

-

Animal Preparation: Mice or rats are used. The test compound (PEMA) or vehicle is administered at various doses and at a predetermined time before the test, based on its pharmacokinetic profile.

-

Stimulation: A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the electrodes.

-

Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint: The abolition of the tonic hindlimb extension phase is considered protection. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is then calculated.[12]

This test is a model for myoclonic and absence seizures.

Materials:

-

Pentylenetetrazol (PTZ) solution

-

Syringes for subcutaneous injection

-

Observation cages

Procedure:

-

Animal Preparation: Mice or rats are pre-treated with the test compound (PEMA) or vehicle.

-

Induction: A dose of PTZ known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg for mice) is injected subcutaneously.[13]

-

Observation: Animals are placed in individual cages and observed for a set period (e.g., 30 minutes) for the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.[13]

-

Endpoint: The absence of the clonic seizure is considered protection. The ED₅₀ is calculated as the dose that prevents seizures in 50% of the animals.

Pharmacological Profile and Mechanism of Action

PEMA is an active anticonvulsant, though its potency and mechanism differ from primidone and phenobarbital.

Anticonvulsant Activity

Studies in mice have shown that PEMA is significantly less potent than phenobarbital against both MES and Metrazol (PTZ)-induced seizures.[14] However, it has also been demonstrated that PEMA can potentiate the anticonvulsant activity of phenobarbital.[4] This synergistic interaction is important for the overall efficacy of primidone therapy.

| Pharmacological Parameter | Value / Observation | Reference(s) |

| Anticonvulsant Activity | Active against MES and PTZ induced seizures | [14] |

| Relative Potency | Less potent than phenobarbital | [14] |

| Interaction | Potentiates the anticonvulsant effect of phenobarbital | [4] |

Mechanism of Action

The precise mechanism of action for PEMA is not fully elucidated but is believed to involve multiple pathways, similar to other barbiturate-like compounds.

-

GABAergic System Modulation: Like its co-metabolite phenobarbital, PEMA is thought to enhance the activity of the major inhibitory neurotransmitter, GABA, at the GABA-A receptor.[15] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

-

Glutamate Dehydrogenase Inhibition: PEMA is a known inhibitor of glutamate dehydrogenase (GDH).[11] GDH is a key mitochondrial enzyme that links amino acid and carbohydrate metabolism by catalyzing the conversion of glutamate to α-ketoglutarate.[3][16] By inhibiting GDH, PEMA may modulate the glutamate-glutamine cycle, which is crucial for maintaining the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission.[3]

-

Ion Channel Modulation: It is also hypothesized that PEMA, along with primidone, may interact with voltage-gated sodium channels, inhibiting the high-frequency repetitive firing of action potentials that is characteristic of seizures.[1][15]

Visualizations

Primidone Metabolism Workflow

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate dehydrogenase: Potential therapeutic targets for neurodegenerative disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. GABA receptor - Wikipedia [en.wikipedia.org]

- 5. Monitoring this compound in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylethylmalonamide (PEMA). An important metabolite of primidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Glutamate Dehydrogenase as a Neuroprotective Target Against Neurodegeneration. | University of Kentucky College of Arts & Sciences [ees.as.uky.edu]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 14. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]

- 15. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glutamate dehydrogenase is essential to sustain neuronal oxidative energy metabolism during stimulation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-phenylmalonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-phenylmalonamide, also known as phenylethylmalonamide (PEMA), is a primary active metabolite of the anticonvulsant drug primidone.[1][2] While primidone itself possesses anticonvulsant properties, its therapeutic effects are significantly mediated by its conversion to two active metabolites: phenobarbital and this compound. This document provides a comprehensive overview of the core physicochemical properties of this compound, intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| CAS Number | 7206-76-0 (anhydrous) | [1][2] |

| 80866-90-6 (monohydrate) | [3] | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 94-108 °C (with possible decomposition) | [1] |

| 109-113 °C | [4] | |

| 120 °C (decomposes) | [3] | |

| Solubility | Less than 0.1 mg/mL in water at 18 °C.[1][5] Soluble in DMSO and methanol.[4] | [1][4][5] |

| logP (calculated) | 0.1 | [1] |

| pKa | Data not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established pharmacopeial and scientific methods.

Determination of Melting Point

The melting point of this compound can be determined using the capillary melting point method, a standard procedure for crystalline solids.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up at a rate of 10-20 °C/minute initially.

-

Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/minute to allow for accurate observation.

-

Melting Range: The temperature at which the first drop of liquid appears (the solid begins to melt) and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. Due to potential decomposition, some darkening of the sample may be observed.

Determination of Aqueous Solubility

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Distilled or deionized water

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a series of vials containing a known volume of water. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The samples are then centrifuged at a high speed to ensure complete separation of the solid and liquid phases.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted with an appropriate solvent if necessary, and the concentration of this compound is determined using a validated HPLC-UV method.

-

Solubility Calculation: The solubility is expressed in mg/mL or mol/L.

Determination of Partition Coefficient (logP) and pKa

The partition coefficient (logP) and the acid dissociation constant (pKa) are critical parameters for predicting the ADME properties of a drug candidate. These can be determined experimentally using methods such as the shake-flask method for logP and potentiometric titration or UV-spectrophotometry for pKa.

logP Determination (Shake-Flask Method):

-

Solvent Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of this compound in each phase is determined by a suitable analytical method like HPLC-UV.

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

pKa Determination (Potentiometric Titration):

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water-methanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Synthesis

This compound is primarily formed in vivo through the metabolic conversion of primidone. However, for research and reference standard purposes, it can be synthesized in the laboratory. A common synthetic route involves the ammonolysis of diethyl 2-ethyl-2-phenylmalonate.

Reaction Scheme:

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Biological Context and Signaling Pathways

Metabolic Pathway of Primidone

This compound is a significant metabolite of the antiepileptic drug primidone. Primidone undergoes hepatic metabolism to form two major active metabolites: phenobarbital and this compound.[1] This metabolic conversion is a key aspect of primidone's overall pharmacological profile.

References

2-Ethyl-2-phenylmalonamide: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-phenylmalonamide (PEMA) is a primary active metabolite of the anticonvulsant drug primidone.[1][2] While primidone is also metabolized to phenobarbital, another potent anticonvulsant, PEMA itself contributes to the overall therapeutic effect through a distinct pharmacological profile.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of PEMA, focusing on its molecular targets and synergistic interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PEMA's pharmacology.

Core Mechanisms of Action

The anticonvulsant activity of this compound is multifaceted, involving direct modulation of key neuronal enzymes and potentiation of the effects of other anticonvulsants. The primary mechanisms identified are:

-

Inhibition of Glutamate Dehydrogenase (GDH): PEMA is a known inhibitor of glutamate dehydrogenase, an enzyme crucial for the metabolism of the excitatory neurotransmitter glutamate.[1] By inhibiting GDH, PEMA is thought to reduce the production of glutamate, thereby decreasing neuronal excitability.

-

Potentiation of Phenobarbital's Anticonvulsant Activity: PEMA has been shown to enhance the anticonvulsant effects of phenobarbital, the other major active metabolite of primidone.[4] This synergistic relationship suggests that the co-presence of both metabolites results in a greater therapeutic outcome than either compound alone.

While direct modulation of voltage-gated ion channels by PEMA has been suggested, specific quantitative data from electrophysiological studies remains limited in the public domain.

Quantitative Data Summary

| Molecular Target/Interaction | Effect of PEMA | Quantitative Data (if available) |

| Enzyme Inhibition | ||

| Glutamate Dehydrogenase (GDH) | Inhibition | IC50: Not reported |

| Synergistic Interactions | ||

| Phenobarbital | Potentiation of anticonvulsant activity | Specific synergy scores or combination index values not reported |

| Ion Channel Modulation | ||

| Voltage-Gated Sodium Channels | Proposed modulation | Electrophysiological data (e.g., % block, IC50, kinetic changes) not reported |

| Voltage-Gated Calcium Channels | Proposed modulation | Electrophysiological data (e.g., % block, IC50, kinetic changes) not reported |

Key Experimental Protocols

The following sections detail generalized protocols for investigating the core mechanisms of action of this compound. These are intended to serve as a foundation for designing specific experiments.

Protocol 1: Determination of IC50 for Glutamate Dehydrogenase Inhibition

This protocol outlines a spectrophotometric or fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of PEMA against glutamate dehydrogenase.[5][6][7][8][9]

1. Materials:

-

Purified glutamate dehydrogenase (bovine liver or recombinant)

-

L-glutamate (substrate)

-

NAD+ or NADP+ (cofactor)

-

Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.5)

-

This compound (PEMA)

-

Microplate reader (spectrophotometer or fluorometer)

-

96-well microplates

2. Procedure:

-

Prepare a stock solution of PEMA in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the PEMA stock solution to create a range of concentrations for testing.

-

In a 96-well plate, add the assay buffer, NAD(P)+, and the various concentrations of PEMA or vehicle control.

-

Add the purified glutamate dehydrogenase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding L-glutamate to each well.

-

Monitor the increase in absorbance (at 340 nm for NADH production) or fluorescence at appropriate excitation and emission wavelengths in real-time using a microplate reader.

-

Calculate the initial reaction velocities (V₀) for each PEMA concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the PEMA concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Protocol 2: Electrophysiological Analysis of Ion Channel Modulation (Whole-Cell Patch Clamp)

This protocol describes the use of the whole-cell patch-clamp technique to investigate the effects of PEMA on voltage-gated sodium and calcium channels in cultured neurons or heterologous expression systems (e.g., HEK293 cells) stably expressing the channel of interest.[10][11][12][13][14][15][16]

1. Materials:

-

Cultured neurons or HEK293 cells expressing the target ion channel

-

External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Internal pipette solution (e.g., containing CsF or CsCl, NaCl, EGTA, HEPES)

-

This compound (PEMA)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

2. Procedure:

-

Prepare a stock solution of PEMA and dilute it to the desired final concentrations in the external recording solution.

-

Establish a whole-cell patch-clamp recording from a target cell.

-

Record baseline ion channel currents using a specific voltage protocol designed to elicit the current of interest (e.g., a series of depolarizing voltage steps to activate voltage-gated sodium or calcium channels).

-

Perfuse the cell with the PEMA-containing external solution.

-

After a stable effect is observed, record the ion channel currents again using the same voltage protocol.

-

Wash out the PEMA by perfusing with the control external solution and record the recovery of the current.

-

Analyze the data to determine the effect of PEMA on various parameters, including:

-

Peak current amplitude (to determine percentage of block)

-

Current-voltage (I-V) relationship

-

Voltage-dependence of activation and inactivation

-

Channel kinetics (e.g., time constants of activation, inactivation, and deactivation)

-

-

Construct concentration-response curves to determine the IC50 for channel block if a significant inhibitory effect is observed.

Protocol 3: In Vivo Assessment of Anticonvulsant Synergy with Phenobarbital

This protocol outlines an animal model of seizures to evaluate the synergistic anticonvulsant effects of PEMA when co-administered with phenobarbital.[4][17][18][19]

1. Materials:

-

Rodents (e.g., mice or rats)

-

This compound (PEMA)

-

Phenobarbital

-

Vehicle (e.g., saline, propylene glycol)

-

A method for inducing seizures (e.g., maximal electroshock seizure (MES) test, pentylenetetrazol (PTZ)-induced seizure model)

-

Behavioral observation and scoring system

2. Procedure:

-

Determine the effective dose (ED50) of PEMA and phenobarbital individually for protection against the chosen seizure model.

-

Design a combination study using a fixed-ratio or checkerboard design to test various dose combinations of PEMA and phenobarbital.

-

Administer the vehicle, PEMA alone, phenobarbital alone, or the combination of PEMA and phenobarbital to different groups of animals.

-

After an appropriate pre-treatment time, induce seizures using the chosen method.

-

Observe and score the seizure activity (e.g., presence or absence of tonic hindlimb extension in the MES test, seizure severity score in the PTZ test).

-

Analyze the data using isobolographic analysis or other appropriate statistical methods to determine the nature of the interaction (synergistic, additive, or antagonistic).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the mechanism of action of this compound.

Caption: Metabolic pathway of primidone and the mechanism of action of PEMA.

References

- 1. Buy this compound | 7206-76-0 [smolecule.com]

- 2. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]

- 3. Primidone - Wikipedia [en.wikipedia.org]

- 4. Primidone, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.co.jp [abcam.co.jp]

- 6. assaygenie.com [assaygenie.com]

- 7. mdpi.com [mdpi.com]

- 8. content.abcam.com [content.abcam.com]

- 9. sciencellonline.com [sciencellonline.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Patch-clamp recording of voltage-sensitive Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 17. Antiepileptic drug combinations and experimental background: the case of phenobarbital and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interaction of phenobarbital and phenytoin in an experimental model of seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Inquiry into 2-Ethyl-2-phenylmalonamide as a Glutamate Dehydrogenase Inhibitor: A Review of Current Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

A comprehensive review of existing scientific literature reveals a notable absence of direct evidence supporting the inhibition of glutamate dehydrogenase (GDH) by 2-Ethyl-2-phenylmalonamide, an active metabolite of the anticonvulsant drug primidone. While primidone and its metabolites, including phenobarbital and phenylethylmalonamide (PEMA), are known to modulate neurotransmitter systems, a specific inhibitory action on the mitochondrial enzyme glutamate dehydrogenase has not been documented in published research.[1][2][3][4] This whitepaper will explore the known roles of both this compound and glutamate dehydrogenase, highlight the current understanding of their respective functions, and underscore the knowledge gap regarding their potential interaction.

This compound: An Active Metabolite in Epilepsy Treatment

This compound, also known as phenylethylmalonamide (PEMA), is one of the two major active metabolites of primidone, the other being phenobarbital.[1][2] Primidone is an antiepileptic drug used in the management of various types of seizures.[1][2] The therapeutic effects of primidone are attributed to the parent drug and its active metabolites, which exert their anticonvulsant effects primarily by modulating central nervous system neurotransmission.[1]

The primary mechanism of action for primidone and its metabolites involves the enhancement of GABAergic inhibition and the reduction of glutamatergic excitation.[1] Specifically, they are known to interact with GABA-A receptors, prolonging the opening of chloride channels, which leads to hyperpolarization of neuronal membranes and a decrease in neuronal excitability.[2] Additionally, they can inhibit voltage-gated sodium channels, further contributing to the stabilization of neuronal membranes.[2] While the influence on the broader glutamate system is acknowledged, a direct interaction with the metabolic enzyme glutamate dehydrogenase is not a recognized component of its mechanism.

Glutamate Dehydrogenase: A Key Regulator of Metabolism and Neurotransmission

Glutamate dehydrogenase is a crucial mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, using NAD⁺ or NADP⁺ as a cofactor.[5][6] This reaction serves as a critical link between carbon and nitrogen metabolism.[6]

Metabolic Significance:

-

Energy Production: By converting glutamate to the Krebs cycle intermediate α-ketoglutarate, GDH plays a vital role in cellular energy metabolism.[6]

-

Anaplerosis: The reaction replenishes Krebs cycle intermediates, a process known as anaplerosis.

-

Ammonia Homeostasis: GDH is involved in both ammonia detoxification and synthesis, depending on the metabolic needs of the cell.[6]

Role in Neurotransmission:

In the brain, GDH is integral to the glutamate-glutamine cycle in astrocytes. It is involved in the metabolism of glutamate, the primary excitatory neurotransmitter. This precise regulation of glutamate levels is essential for normal synaptic function and to prevent excitotoxicity.

Allosteric Regulation:

Mammalian GDH is a complex enzyme subject to allosteric regulation by a variety of molecules, including ADP (activator) and GTP (inhibitor).[7] This intricate regulation allows the enzyme's activity to be finely tuned to the cell's energy status.[7]

The Knowledge Gap: No Direct Evidence for Inhibition by this compound

Despite the known influence of primidone and its metabolites on the glutamatergic system, a thorough search of scientific databases and literature yields no studies that specifically investigate or demonstrate the inhibition of glutamate dehydrogenase by this compound. The existing body of research on GDH inhibitors focuses on other classes of compounds, such as green tea polyphenols, and various synthetic molecules identified through high-throughput screening.[8]

Hypothetical Experimental Approach to Investigate Potential Inhibition

Should researchers wish to investigate the hypothetical inhibition of GDH by this compound, a standard enzymatic assay could be employed. The following outlines a generalizable protocol.

Experimental Protocol: Glutamate Dehydrogenase Activity Assay

This protocol is a generalized procedure based on commonly used colorimetric or fluorometric methods for measuring GDH activity.[9]

1. Reagents and Materials:

-

Purified glutamate dehydrogenase (e.g., from bovine liver)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Substrate solution: L-glutamate

-

Cofactor solution: NAD⁺ or NADP⁺

-

Detection reagent (e.g., a tetrazolium salt that is reduced by NADH to a colored formazan product for colorimetric assays, or a probe for fluorometric assays)[10]

-

This compound (test inhibitor)

-

Known GDH inhibitor (positive control, e.g., GTP)

-

Solvent for inhibitor (e.g., DMSO)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

2. Assay Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents and dilute them to the desired working concentrations in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Blank: Assay buffer and detection reagent.

-

Enzyme Control (No Inhibitor): Assay buffer, GDH, and solvent control.

-

Test Inhibitor Wells: Assay buffer, GDH, and varying concentrations of this compound.

-

Positive Control Inhibitor: Assay buffer, GDH, and a known GDH inhibitor.

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (L-glutamate) and cofactor (NAD⁺/NADP⁺) solution to all wells.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the GDH activity.

-

Data Analysis: Calculate the initial reaction velocities (rates) for each condition. Determine the percent inhibition for each concentration of this compound relative to the enzyme control. If inhibition is observed, the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Further kinetic studies, such as varying substrate concentrations in the presence of the inhibitor, could elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Logical Workflow for Investigating Potential GDH Inhibition

Caption: Workflow for investigating the potential inhibition of GDH by this compound.

Signaling and Metabolic Pathways Involving Glutamate Dehydrogenase

The following diagram illustrates the central role of glutamate dehydrogenase in cellular metabolism, connecting amino acid metabolism with the Krebs cycle for energy production.

Caption: Central role of GDH in mitochondrial metabolism and its allosteric regulation.

Conclusion

References

- 1. What is the mechanism of Primidone? [synapse.patsnap.com]

- 2. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetics of primidone metabolism and excretion in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Inhibitors Complexed with Glutamate Dehydrogenase: ALLOSTERIC REGULATION BY CONTROL OF PROTEIN DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure and allosteric regulation of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High Throughput Screening Reveals Several New Classes of Glutamate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. sciencellonline.com [sciencellonline.com]

In-Depth Structural and Functional Analysis of 2-Ethyl-2-phenylmalonamide (PEMA)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Ethyl-2-phenylmalonamide (PEMA), a primary and pharmacologically active metabolite of the anticonvulsant drug primidone, plays a significant role in the therapeutic efficacy of its parent compound. This technical guide provides a comprehensive analysis of the structural and functional characteristics of PEMA. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and quantification, and an in-depth look at its mechanisms of action, including neuronal membrane stabilization and enzyme inhibition. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the field of drug development and neuroscience.

Structural and Physicochemical Properties

This compound, also known as Phenylethylmalonamide (PEMA), is a malonamide derivative with the chemical formula C₁₁H₁₄N₂O₂.[1] Its structure features a central malonamide framework with ethyl and phenyl group substitutions on the α-carbon. These structural characteristics are crucial for its biological activity.

| Property | Value | Reference |

| IUPAC Name | 2-ethyl-2-phenylpropanediamide | [2] |

| Synonyms | PEMA, Phenylethylmalonamide | [2] |

| CAS Number | 7206-76-0 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 109-113 °C | [3] |

| Solubility | Insoluble in water | [4] |

Functional Analysis: Anticonvulsant Activity and Mechanisms of Action

PEMA contributes significantly to the anticonvulsant effects of primidone.[1] Its primary mechanisms of action involve the stabilization of neuronal membranes and the inhibition of glutamate dehydrogenase.

Neuronal Membrane Stabilization

PEMA exerts its anticonvulsant effects by modulating the function of voltage-gated ion channels, which leads to a reduction in neuronal excitability.[1]

-

Voltage-Gated Sodium Channels: PEMA stabilizes voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials. This interaction is thought to occur at the voltage-sensor domains of the channels, thereby reducing the likelihood of seizure initiation.[1]

-

Voltage-Gated Potassium Channels: The compound also modulates potassium channels, enhancing the repolarization phase of the action potential. This leads to a decrease in repetitive neuronal firing, a hallmark of epileptic activity.[1]

Inhibition of Glutamate Dehydrogenase

PEMA is a known inhibitor of glutamate dehydrogenase (GDH), an enzyme that plays a key role in glutamate metabolism.[1] By inhibiting GDH, PEMA can modulate the levels of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition helps to maintain a balance between excitatory and inhibitory neurotransmission, contributing to its anticonvulsant properties.[1]

Quantitative Data on Anticonvulsant Activity

While PEMA is recognized for its contribution to the anticonvulsant profile of primidone, specific ED₅₀ values for PEMA as a standalone agent are not extensively reported in publicly available literature. It is known, however, that low doses of PEMA can potentiate the anticonvulsant activity of phenobarbital, another major metabolite of primidone, particularly in electrically induced seizure models.[5] The therapeutic range for primidone, the parent drug, is typically between 5 and 12 mg/L.[1]

Experimental Protocols

Synthesis of this compound

A patented solventless, high-temperature amination protocol provides an efficient method for the synthesis of PEMA.[1]

Materials:

-

Diethyl 2-ethyl-2-phenylmalonate

-

Solid ammonium chloride

-

Reaction vessel suitable for high-temperature reactions

-

Heating apparatus with temperature control (e.g., oil bath, heating mantle)

-

Purification apparatus (e.g., recrystallization setup, column chromatography)

Procedure:

-

Combine diethyl 2-ethyl-2-phenylmalonate and solid ammonium chloride in the reaction vessel.

-

Heat the mixture to 150°C for 2 hours with stirring. The absence of a solvent drives the reaction towards product formation.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion (typically >95% conversion), cool the reaction mixture to room temperature.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield pure this compound.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Quantification in Serum by Gas-Liquid Chromatography (GLC)

This protocol describes a method for the determination of PEMA in serum samples.[6]

Materials:

-

Serum sample

-

Chloroform

-

Internal standard (e.g., 2-ethyl-2-(p-tolyl)malonamide)

-

Apparatus for liquid-liquid extraction

-

Gas chromatograph equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Centrifuge

Procedure:

-

To a known volume of serum, add a known amount of the internal standard.

-

Make the serum sample basic by adding a suitable base (e.g., sodium hydroxide solution).

-

Extract the PEMA and the internal standard from the serum using chloroform. Vortex the mixture and then centrifuge to separate the layers.

-

Carefully remove the organic (chloroform) layer.

-

Concentrate the organic extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).

-

Inject an aliquot of the reconstituted sample into the gas chromatograph.

-

Quantify the amount of PEMA in the sample by comparing the peak area of PEMA to that of the internal standard, using a calibration curve prepared with known concentrations of PEMA.

Glutamate Dehydrogenase (GDH) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of PEMA on GDH activity.

Materials:

-

Purified glutamate dehydrogenase enzyme

-

L-glutamate (substrate)

-

NAD⁺ (coenzyme)

-

Assay buffer (e.g., phosphate buffer, pH 7.5)

-

This compound (inhibitor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well microplate (optional, for high-throughput screening)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD⁺, and the GDH enzyme in a cuvette or microplate well.

-

Add varying concentrations of PEMA to the reaction mixture to assess its inhibitory effect. Include a control with no inhibitor.

-

Pre-incubate the mixture for a few minutes at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding L-glutamate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity (rate of NADH formation) for each PEMA concentration.

-

Determine the type of inhibition (e.g., competitive, non-competitive) by analyzing the data using Lineweaver-Burk or other kinetic plots.

-

Calculate the IC₅₀ value, which is the concentration of PEMA that causes 50% inhibition of GDH activity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of Primidone to its active metabolites.

Caption: PEMA's dual mechanism of anticonvulsant action.

Caption: Workflow for PEMA quantification in serum by GLC.

References

- 1. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. southtees.nhs.uk [southtees.nhs.uk]

- 3. researchgate.net [researchgate.net]

- 4. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 7206-76-0 [smolecule.com]

- 6. Monitoring this compound in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 2-Ethyl-2-phenylmalonamide in Neuronal Excitability

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethyl-2-phenylmalonamide, clinically known as primidone, is a cornerstone anticonvulsant agent used in the management of seizure disorders.[1] Its efficacy in dampening neuronal excitability is not due to a single mechanism but rather a complex interplay between the parent drug and its two primary, pharmacologically active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[2][3] This guide elucidates the multifaceted mechanisms by which primidone and its metabolites collectively reduce neuronal hyperexcitability. The primary modes of action include direct modulation of voltage-gated sodium channels by primidone itself, potent allosteric modulation of GABA-A receptors by phenobarbital, and additional contributions from PEMA.[1][4] This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Metabolism of Primidone

Upon oral administration, primidone is metabolized in the liver into phenobarbital and PEMA.[2] While primidone possesses intrinsic anticonvulsant activity, it is not merely a prodrug; all three compounds—primidone, phenobarbital, and PEMA—contribute to the overall therapeutic effect.[1][2] Phenobarbital is a potent anticonvulsant in its own right, while PEMA is considered a weaker, though still active, contributor.[3][5] The conversion to these metabolites is a critical aspect of primidone's pharmacological profile.[6]

References

- 1. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Primidone? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 5. Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Primidone used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Biochemical Pathways of 2-Ethyl-2-phenylmalonamide (PEMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-phenylmalonamide (PEMA) is a primary and pharmacologically active metabolite of the anticonvulsant drug primidone. This technical guide provides a comprehensive overview of the biochemical pathways involving PEMA, including its metabolic generation from primidone, pharmacokinetic profile, and mechanisms of action. The document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of key pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Primidone, a barbiturate-class anticonvulsant, exerts its therapeutic effects in the management of seizures through its own activity and that of its two principal metabolites: phenobarbital (PB) and this compound (PEMA).[1] While phenobarbital's anticonvulsant properties are well-established, PEMA also contributes significantly to the overall efficacy of primidone therapy.[1][2] Understanding the biochemical journey of PEMA, from its formation to its molecular interactions, is crucial for optimizing primidone therapy and for the development of novel antiepileptic drugs. This guide delves into the metabolic pathways, pharmacokinetic characteristics, and molecular mechanisms associated with PEMA.

Metabolic Pathway of Primidone to PEMA

The biotransformation of primidone to its active metabolites primarily occurs in the liver.[3][4] The two main metabolic routes are oxidation to phenobarbital and cleavage of the pyrimidine ring to form PEMA.[3] While the exact cytochrome P450 (CYP) isoenzymes responsible for the conversion of primidone to PEMA have not been definitively identified, it is known to be a hepatic process.[3][5]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics of PEMA and its anticonvulsant activity.

Table 1: Pharmacokinetic Parameters of Primidone and its Metabolites

| Parameter | Primidone | PEMA | Phenobarbital | Reference |

| Time to Peak (Tmax) | 0.5 - 4.8 hours | 2 - 8 hours | 4 - 8 hours | [5] |

| Half-life (t½) | 3.3 - 18 hours | 29 - 36 hours | 75 - 120 hours | [5] |

| Elimination | Renal (unchanged) and Hepatic Metabolism | Primarily Renal Excretion | Hepatic Metabolism | [3][5] |

Table 2: Primidone Metabolism Kinetics in Children

| Parameter | Mean Value | Range | Reference |

| % of Dose Recovered as Unchanged Primidone | 42.3% | 15.2% - 65.9% | [5] |

| % of Dose Recovered as PEMA | 45.2% | 16.3% - 65.3% | [5] |

| % of Dose Recovered as Phenobarbital | 4.9% | 1.1% - 8.0% | [5] |

| Rate Constant for Conversion to PEMA (k₁) | 0.0424 hr⁻¹ | N/A | [5] |

Mechanisms of Action

PEMA contributes to the anticonvulsant effect of primidone through multiple mechanisms, primarily centered on the modulation of neuronal excitability.

Inhibition of Glutamate Dehydrogenase

PEMA is a known inhibitor of glutamate dehydrogenase (GDH), an enzyme that plays a role in the metabolism of the excitatory neurotransmitter glutamate. By inhibiting GDH, PEMA may reduce the production of glutamate, thereby dampening excessive neuronal excitation.

Modulation of Voltage-Gated Ion Channels

PEMA is thought to stabilize neuronal membranes by interacting with voltage-gated sodium and calcium channels. This interaction reduces the likelihood of action potential generation and propagation, thus decreasing neuronal hyperexcitability.

References

- 1. What is the mechanism of Primidone? [synapse.patsnap.com]

- 2. Primidone - Wikipedia [en.wikipedia.org]

- 3. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Primidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 2-Ethyl-2-phenylmalonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-phenylmalonamide (PEMA), a primary active metabolite of the anticonvulsant drug primidone, plays a significant role in the pharmacological effects of its parent compound.[1] Accurate and efficient synthesis and purification of PEMA are crucial for research into its biological activities, pharmacokinetic studies, and as a reference standard in drug development. These application notes provide detailed protocols for various synthesis and purification methods of this compound, tailored for laboratory and research settings.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, each with distinct advantages in terms of yield, reaction conditions, and scalability. The choice of method may depend on the available starting materials, equipment, and desired purity of the final product.

Synthesis Methods Overview

| Method | Starting Materials | Key Reagents | Reported Yield | Purity | Reference |

| Ammonolysis | Diethyl 2-ethyl-2-phenylmalonate | Aqueous Ammonia | - | - | [1] |

| Solvent-Free High-Temperature Amination | Diethyl 2-ethyl-2-phenylmalonate | Ammonium Chloride | 95% (conversion) | - | - |

| EDCI/HOBt Coupling | 2-Ethyl-2-phenylmalonic acid | EDC, HOBt, Ammonia source | >85% | High | [1] |

Experimental Protocols: Synthesis

Protocol 1: Ammonolysis of Diethyl 2-ethyl-2-phenylmalonate

This classical method involves the direct reaction of the diester with ammonia.

Materials:

-

Diethyl 2-ethyl-2-phenylmalonate

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Ethanol (optional, as a co-solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve diethyl 2-ethyl-2-phenylmalonate in a minimal amount of ethanol (optional, to aid solubility).

-

Add an excess of concentrated aqueous ammonia to the flask. The reaction kinetics are dependent on the concentrations of the ester and ammonia.[1]

-

Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent and excess ammonia can be removed under reduced pressure.

-

The crude product is then collected by filtration and washed with cold water.

-

Further purification is typically required (see purification protocols).

Logical Relationship for Ammonolysis

Caption: Ammonolysis of diethyl 2-ethyl-2-phenylmalonate.

Protocol 2: Solvent-Free High-Temperature Amination

This method offers a more environmentally friendly approach by avoiding the use of solvents.

Materials:

-

Diethyl 2-ethyl-2-phenylmalonate

-

Ammonium chloride (solid)

-

Reaction vessel suitable for high-temperature reactions (e.g., a sealed tube or a flask with a high-boiling point solvent trap)

-

Heating apparatus capable of reaching 150°C

-

Stirring apparatus

Procedure:

-

In a suitable reaction vessel, thoroughly mix diethyl 2-ethyl-2-phenylmalonate with solid ammonium chloride.

-

Heat the mixture to 150°C with vigorous stirring for approximately 2 hours. The high temperature facilitates the reaction in the absence of a solvent.

-

Monitor the reaction for the conversion of the starting material.

-

After cooling, the reaction mixture will solidify. The crude product can be isolated by dissolving the mixture in a suitable organic solvent and filtering off any insoluble inorganic salts.

-

The organic solvent is then removed under reduced pressure to yield the crude this compound.

-

Purification of the crude product is necessary.

Experimental Workflow for Solvent-Free Synthesis

References

Application Notes and Protocols for Pharmacokinetic Studies of 2-Ethyl-2-phenylmalonamide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-phenylmalonamide (PEMA), a primary active metabolite of the anticonvulsant drug primidone, has demonstrated intrinsic pharmacological activity. Understanding its pharmacokinetic profile is crucial for evaluating its contribution to the therapeutic effects and potential toxicity of primidone, as well as for any potential development of PEMA as a standalone therapeutic agent. These application notes provide a summary of available pharmacokinetic data and detailed protocols for conducting preclinical pharmacokinetic studies of PEMA in animal models.

It is important to note that while pharmacokinetic data for PEMA in humans following direct administration is available, comprehensive studies detailing the pharmacokinetics of PEMA after direct administration to common animal models are limited. Much of the existing animal data is derived from studies where PEMA is a metabolite of primidone. The protocols provided herein are based on established methodologies for pharmacokinetic studies in rodents and can be adapted for PEMA.

Data Presentation: Pharmacokinetic Parameters of this compound (PEMA)

The following tables summarize the known pharmacokinetic parameters of PEMA. Table 1 presents data from a study in healthy human volunteers who received PEMA directly, offering a benchmark for preclinical studies. Table 2 includes data from studies in mice where PEMA's pharmacokinetics were characterized following the administration of its parent drug, primidone.

Table 1: Pharmacokinetic Parameters of PEMA in Humans Following Single Dose Administration

| Parameter | Intravenous Administration (500 mg) | Oral Administration (500 mg) |

| Terminal Half-life (t½) | 15.7 ± 3.4 hours | Not explicitly stated, but peak concentrations suggest a comparable elimination phase. |

| Apparent Volume of Distribution (Vd) | 0.69 ± 0.10 L/kg | Not applicable |

| Total Serum Clearance (CL) | 31.3 ± 6.6 mL/h/kg | Not applicable |

| Time to Peak Concentration (Tmax) | Not applicable | 0.5 - 4 hours |

| Oral Bioavailability (F) | Not applicable | 86.4 - 95.9% |

Data from a study in 6 healthy volunteers.[1]

Table 2: Pharmacokinetic Parameters of PEMA in Animal Models (as a metabolite of Primidone)

| Animal Model | Administration of Primidone | Key Findings for PEMA |

| Mice | Single-dose administration | The half-life of PEMA was reported to be similar to that of primidone, and shorter than that of phenobarbital, another active metabolite. |

| Rats vs. Mice | Physiologically based pharmacokinetic modeling | Rats were found to be more efficient at both producing and clearing PEMA compared to mice.[1] |

Experimental Protocols

The following are detailed protocols for conducting a pharmacokinetic study of PEMA in a rat model. These can be adapted for other rodent models such as mice.

Protocol 1: Single-Dose Pharmacokinetic Study of PEMA in Rats (Oral Administration)

1. Objective: To determine the pharmacokinetic profile of PEMA in rats after a single oral dose.

2. Materials:

-

This compound (PEMA)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

-

Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated microcentrifuge tubes)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment (HPLC-UV or LC-MS/MS)

3. Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Dose Preparation: Prepare a suspension of PEMA in the vehicle at the desired concentration.

-

Dosing: Fast the rats overnight (with free access to water) before dosing. Administer a single oral dose of PEMA suspension via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately transfer the blood samples into EDTA-coated microcentrifuge tubes. Centrifuge the samples at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of PEMA in the plasma samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using appropriate software.

Protocol 2: Bioanalytical Method for Quantification of PEMA in Rat Plasma using HPLC-UV

1. Objective: To develop and validate a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of PEMA in rat plasma.

2. Materials and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

PEMA standard

-

Internal standard (e.g., a structurally similar compound not present in the plasma)

-

Rat plasma (blank)

-

HPLC system with UV detector

-

C18 analytical column

3. Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

5. Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to standard bioanalytical method validation guidelines.

Mandatory Visualizations

Caption: Experimental workflow for a single-dose oral pharmacokinetic study of PEMA in rats.

Caption: Metabolic pathway of Primidone to its active metabolites, PEMA and Phenobarbital.

References

Application Notes and Protocols for 2-Ethyl-2-phenylmalonamide (PEMA) in Electrophysiological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-phenylmalonamide, more commonly known as Phenylethylmalonamide (PEMA), is one of the two primary active metabolites of the first-generation anticonvulsant drug, Primidone.[1][2] While Primidone's therapeutic effects are attributed to the parent compound and its metabolites, PEMA and phenobarbital, the precise and independent electrophysiological properties of PEMA are not as extensively characterized as those of phenobarbital.[3][4]

These application notes provide a guide for researchers interested in investigating the direct effects of PEMA on neuronal excitability and specific ion channels using electrophysiological techniques. The protocols outlined below are based on established methods for characterizing anticonvulsant compounds and can be adapted to explore the nuanced role of PEMA in modulating neuronal function. While PEMA is considered to have weaker anticonvulsant activity compared to phenobarbital, it has been shown to potentiate the effects of phenobarbital, suggesting a potentially complex interaction at the ion channel and network level.[5][6]

Putative Mechanisms of Action

The mechanisms of action for Primidone and its primary metabolite, phenobarbital, are well-documented and provide a rationale for investigating similar targets for PEMA. These include:

-

Modulation of Voltage-Gated Sodium Channels: Primidone is known to inhibit the repetitive firing of action potentials by interacting with voltage-gated sodium channels.[7] This mechanism is a common target for many anticonvulsant drugs.

-

Enhancement of GABA-A Receptor Function: Phenobarbital, a major metabolite of Primidone, enhances the inhibitory effects of GABA by prolonging the opening of the GABA-A receptor-associated chloride channel.[8][9] While direct effects of PEMA on GABA-A receptors are less clear, potentiation of phenobarbital's action suggests a possible interaction with this system.

-

Inhibition of TRPM3 Channels: Recent studies have identified the transient receptor potential melastatin 3 (TRPM3) channel as a target for Primidone.[10] This presents a novel avenue for investigating the specific effects of PEMA on this ion channel.

Data Presentation: Comparative Electrophysiological Profile

Direct quantitative electrophysiological data for PEMA is sparse in the literature. The following table summarizes the known effects of Primidone and its metabolites to provide a comparative context for designing and interpreting experiments with PEMA.

| Compound | Target Ion Channel/Receptor | Observed Effect | Quantitative Data (approx.) | Reference(s) |